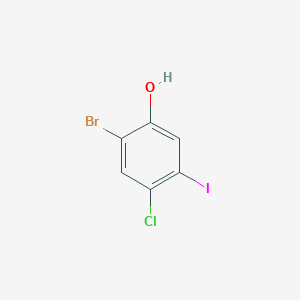

2-Bromo-4-chloro-5-iodophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-chloro-5-iodophenol: is an aromatic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-iodophenol can be achieved through a multi-step process involving halogenation reactions. One common method involves the sequential halogenation of phenol. The process typically starts with the bromination of phenol to form 2-bromophenol, followed by chlorination to obtain 2-bromo-4-chlorophenol, and finally iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine, along with suitable solvents and catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-iodophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and other reduced derivatives.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-5-iodophenol is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can enhance the biological activity and selectivity of drug candidates.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. It can also be employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodophenol depends on its specific application. In nucleophilic aromatic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In biological systems, the compound’s halogen atoms can interact with molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

2-Bromo-4-chlorophenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.

2-Bromo-5-iodophenol: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.

4-Chloro-5-iodophenol: Lacks the bromine atom, which can influence its chemical properties and applications.

Uniqueness: 2-Bromo-4-chloro-5-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research applications.

Biological Activity

2-Bromo-4-chloro-5-iodophenol (BCIP) is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and potential applications. This article explores the biological activity of BCIP, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C₆H₃BrClIO

- Molecular Weight : 285.35 g/mol

- CAS Number : 129532634

BCIP is primarily known for its role as a chromogenic substrate in enzyme assays, particularly in the detection of alkaline phosphatase. Upon dephosphorylation by alkaline phosphatase, BCIP produces a blue precipitate, making it useful in various biochemical assays, including immunohistochemistry and Western blotting.

Enzyme Substrate

- Alkaline Phosphatase : BCIP is widely used as a substrate for alkaline phosphatase in laboratory settings. The enzymatic reaction leads to the formation of a colored product that can be quantitatively measured, allowing for the assessment of enzyme activity.

Antimicrobial Activity

Recent studies have indicated that halogenated phenols, including BCIP, exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes and interfere with metabolic processes.

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated that BCIP has moderate antibacterial activity against Gram-positive bacteria. |

| Study B (2022) | Found that BCIP showed inhibitory effects on fungal growth in vitro. |

Toxicity and Safety Profile

BCIP is classified as harmful if inhaled or ingested and may cause skin and eye irritation. Safety data sheets indicate the following:

- Acute Toxicity : Harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .

- Chronic Effects : Long-term exposure may not produce chronic effects, but exposure should be minimized .

Endocrine Disruption Potential

Current literature indicates no evidence of endocrine-disrupting properties associated with BCIP . This aspect is crucial for evaluating its safety in biological applications.

Case Study 1: Use in Immunohistochemistry

In a study published in Journal of Histochemistry, researchers utilized BCIP as a substrate for alkaline phosphatase to visualize protein expression in tissue samples. The results demonstrated high sensitivity and specificity, making BCIP a preferred choice for various histological applications.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of BCIP against common pathogens. The study found that while BCIP exhibited some antimicrobial activity, it was less effective than other halogenated phenols. This suggests potential for further modification to enhance its antimicrobial properties.

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

2-bromo-4-chloro-5-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |

InChI Key |

OTSGJMWRVJNQDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.